molecular formula C18H23FN2O B249593 N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine

N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine

Cat. No. B249593
M. Wt: 302.4 g/mol
InChI Key: BGUKFZNHEDSPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine, commonly known as FBA, is a synthetic compound that belongs to the class of benzylamines. FBA has been used extensively in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of FBA is not fully understood. However, studies have suggested that FBA may act as a ligand for various receptors in the body. FBA has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and neuroprotection. FBA has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
FBA has been shown to have various biochemical and physiological effects. FBA has been shown to inhibit the reuptake of dopamine by the dopamine transporter, which may lead to increased dopamine levels in the brain. FBA has been shown to have analgesic effects, which may be due to its binding to the sigma-1 receptor. FBA has also been shown to have neuroprotective effects, which may be due to its ability to modulate the activity of various receptors in the brain.

Advantages and Limitations for Lab Experiments

FBA has several advantages for lab experiments. FBA is readily available, and its synthesis method is relatively simple. FBA has been shown to have unique properties, which make it a useful tool for studying various physiological processes. However, FBA also has some limitations for lab experiments. FBA is a synthetic compound, and its effects on biological systems may not be fully understood. FBA may also have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of FBA. FBA may be studied further for its potential applications in drug discovery. FBA may also be studied for its potential use in the development of fluorescent probes for imaging biological systems. FBA may be studied further for its effects on various receptors in the body, which may lead to the development of new treatments for various diseases. Finally, FBA may be studied further for its potential use in the development of new catalysts and sensors.

Synthesis Methods

FBA can be synthesized using a two-step process. In the first step, 4-fluorobenzyl alcohol is reacted with 3-chloropropylamine in the presence of a base to form 3-[(4-fluorobenzyl)oxy]propylamine. In the second step, 3-[(4-fluorobenzyl)oxy]propylamine is reacted with dimethylaminoethyl chloride in the presence of a base to form FBA.

Scientific Research Applications

FBA has been used in various scientific research studies due to its potential applications in different fields. FBA has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications as catalysts and sensors. FBA has also been studied for its potential use in the development of fluorescent probes for imaging biological systems. FBA has been used as a precursor for the synthesis of various compounds, which have been studied for their potential applications in drug discovery.

properties

Product Name

N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine

Molecular Formula

C18H23FN2O

Molecular Weight

302.4 g/mol

IUPAC Name

N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-N//',N//'-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H23FN2O/c1-21(2)11-10-20-13-16-4-3-5-18(12-16)22-14-15-6-8-17(19)9-7-15/h3-9,12,20H,10-11,13-14H2,1-2H3

InChI Key

BGUKFZNHEDSPAT-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F

Canonical SMILES

CN(C)CCNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F

Origin of Product

United States

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